molecular formula C12H11BrClN3OS2 B2681932 5-bromo-2-chloro-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391875-29-9

5-bromo-2-chloro-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2681932
CAS No.: 391875-29-9
M. Wt: 392.71
InChI Key: PLKWIGFTASHNTD-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic small molecule based on the 1,3,4-thiadiazole heterocyclic scaffold, a structure recognized for its significant and diverse biological activities. This compound is of high interest in medicinal chemistry and oncology research, particularly in the investigation of novel antitumor agents. The 1,3,4-thiadiazole core is a bioisostere of pyrimidine bases, which allows derivatives to potentially interfere with critical cellular processes like DNA replication in cancer cells . In preclinical research, 1,3,4-thiadiazole derivatives have demonstrated potent cytotoxic properties against a range of cancer cell lines, including prostate (PC3), colon (HT-29), breast (MCF-7), and lung carcinomas (A549) . The specific pattern of substitution on the thiadiazole ring, such as the propylsulfanyl group in this compound, is a critical determinant of its biological activity, lipophilicity, and metabolic stability . Structural analogues featuring halogenated benzamide motifs and alkylsulfanyl chains have shown promising results in MTT assays, exhibiting cytotoxicity that is comparable or superior to reference drugs like doxorubicin in some cases . The mechanism of action for this class of compounds is multifaceted and may include the inhibition of key enzymes such as carbonic anhydrase IX (CA IX), a target associated with tumor hypoxia, and focal adhesion kinase (FAK), which is involved in cancer cell signaling and metastasis . Molecular docking studies of similar compounds suggest they can achieve effective binding at the active sites of these enzymes . This product is provided for research purposes only and is intended for use in in vitro assays and early-stage drug discovery projects. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human consumption.

Properties

IUPAC Name

5-bromo-2-chloro-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrClN3OS2/c1-2-5-19-12-17-16-11(20-12)15-10(18)8-6-7(13)3-4-9(8)14/h3-4,6H,2,5H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKWIGFTASHNTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps. One common method includes the reaction of 5-bromo-2-chlorobenzoic acid with thionyl chloride to form 5-bromo-2-chlorobenzoyl chloride. This intermediate is then reacted with 5-(propylsulfanyl)-1,3,4-thiadiazole-2-amine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The sulfur atom in the thiadiazole ring can undergo oxidation or reduction reactions, altering the compound’s properties.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide can be used to oxidize the sulfur atom.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the sulfur atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can modify the sulfur-containing moiety.

Scientific Research Applications

Anticancer Activity

The compound is part of a broader class of 1,3,4-thiadiazole derivatives that have shown promising anticancer properties. Research indicates that derivatives of 1,3,4-thiadiazole can inhibit the growth of various cancer cell lines. For instance:

  • Cytotoxic Properties : A review highlighted the cytotoxic effects of several thiadiazole derivatives against human cancer cell lines such as lung cancer (A549), skin cancer (SK-MEL-2), and colon cancer (HCT15) . The structure–activity relationship (SAR) studies suggest that specific substituents on the thiadiazole ring significantly influence their anticancer activity.
  • Case Studies : In one study, compounds derived from 1,3,4-thiadiazoles exhibited significant antiproliferative activity against breast carcinoma (T47D) and colon carcinoma (HT-29), with some compounds demonstrating selectivity for cancer cells over normal cells .

Antidiabetic Potential

The benzamide structure within the compound contributes to its potential as an antidiabetic agent. Benzamides have been studied for their ability to inhibit enzymes involved in carbohydrate metabolism:

  • α-Glucosidase Inhibition : Compounds similar to 5-bromo-2-chloro-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide have been evaluated for their α-glucosidase inhibitory activity. In vitro studies have shown that certain derivatives possess significant inhibitory effects against this enzyme, which is crucial in managing type 2 diabetes .

Mechanistic Insights and Molecular Docking Studies

Molecular docking studies provide insights into how these compounds interact at the molecular level:

  • Binding Affinity : The docking simulations reveal potential hydrogen bonding and hydrophobic interactions between the compound and active site residues of target enzymes like α-glucosidase. This interaction is essential for understanding its mechanism of action and optimizing its pharmacological profile .

Summary of Findings

The following table summarizes key findings related to the applications of this compound and similar compounds:

ApplicationActivity TypeKey Findings
AnticancerCytotoxicitySignificant growth inhibition in various cancer cell lines .
AntidiabeticEnzyme InhibitionEffective α-glucosidase inhibitors with varying IC50 values .
Molecular DockingBinding InteractionsRevealed strong interactions with target proteins .

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spectral and Physicochemical Properties

  • ¹H NMR and IR Spectroscopy :

    • The target compound’s ¹H NMR spectrum would display distinct aromatic proton shifts for bromo (δ ~7.8–8.2 ppm) and chloro (δ ~7.3–7.6 ppm) substituents, with thiadiazole protons appearing as a singlet (δ ~8.5 ppm). Propylsulfanyl protons would show characteristic triplet/multiplet patterns (δ ~1.0–3.0 ppm) .
    • IR spectra would confirm amide C=O stretching (~1680 cm⁻¹) and N-H bending (~3300 cm⁻¹), consistent with benzamide-thiadiazole analogs .
  • Molecular Packing and Stability :

    • Unlike derivatives with rigid substituents (e.g., 2-chlorobenzyl in ), the target compound’s flexible propylsulfanyl chain may reduce crystallinity but enhance solubility in organic solvents .

Biological Activity

5-Bromo-2-chloro-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound belonging to the class of thiadiazole derivatives, which have garnered attention due to their diverse biological activities. This article focuses on the biological activity of this specific compound, exploring its anticancer properties, antimicrobial effects, and potential mechanisms of action based on recent research findings.

1. Anticancer Activity

Thiadiazole derivatives are recognized for their potential as anticancer agents. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Thiadiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7 (Breast Cancer)12.57 ± 0.6Induces ROS and apoptosis
Other Thiadiazole DerivativesA549 (Lung Cancer)4.27Inhibits cell proliferation
Other Thiadiazole DerivativesSK-MEL-2 (Skin Cancer)Not specifiedCytotoxicity via apoptosis

In a study by Alam et al. (2020), various thiadiazole derivatives were synthesized and tested for their anticancer activity using the MTT assay. The results showed that many compounds, including derivatives similar to the target compound, inhibited the growth of human cancer cell lines such as A549 and SK-MEL-2 significantly .

2. Antimicrobial Activity

Thiadiazole derivatives also demonstrate notable antimicrobial properties. The presence of bromine and chlorine substituents in the structure can enhance their activity against various pathogens.

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
This compoundS. aureus (Gram-positive)< 0.03 µg/mL
Other Thiadiazole DerivativesE. coli (Gram-negative)< 4 µg/mL

Research indicates that compounds with similar structures exhibit strong antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

The biological activity of this compound can be attributed to several mechanisms:

Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and activating apoptotic pathways .

Targeting Kinases : Some derivatives have been identified as dual-target inhibitors for EGFR and HER-2 kinases, which are critical in the proliferation and survival of cancer cells . This inhibition leads to reduced tumor growth and angiogenesis.

Case Studies

A notable case study involved a series of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives that included the target compound. The study demonstrated that these compounds effectively inhibited the proliferation of breast cancer cells (MCF-7 and SK-BR-3) while exhibiting minimal toxicity towards normal cells . The findings support the potential therapeutic application of thiadiazole derivatives in treating breast cancer.

Q & A

Q. Basic Research Focus

  • TLC Analysis : Monitor reactions using chloroform/ethanol (3:1) as a mobile phase; visualize under UV light .
  • Recrystallization : Purify crude products using solvents like ethanol or DMSO/water mixtures .
  • Chromatography : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) for challenging separations .

What spectroscopic methods confirm the compound’s structure?

Q. Basic Research Focus

  • IR Spectroscopy : Identify amide C=O stretches (~1680 cm⁻¹) and thiadiazole C-S vibrations (~670 cm⁻¹) .
  • NMR : Use ¹H NMR to verify propylsulfanyl (–SCH₂CH₂CH₃) protons (δ 1.0–3.0 ppm) and aromatic protons (δ 7.0–8.5 ppm). ¹³C NMR confirms carbonyl (C=O, ~165 ppm) and thiadiazole carbons .
  • X-ray Crystallography : Resolve hydrogen bonding (e.g., N–H⋯O interactions) and planar thiadiazole geometry using SHELXL refinement .

How can researchers resolve contradictions in bioactivity data across studies?

Q. Advanced Research Focus

  • Control Experiments : Include DMSO as a negative control and known inhibitors (e.g., GroEL/ES inhibitors) as positive controls to validate assay conditions .
  • Dose-Response Analysis : Perform IC₅₀ assays to distinguish specific activity from nonspecific cytotoxicity .
  • Enzyme Target Validation : Use knockout strains or siRNA to confirm target engagement (e.g., bacterial PPTase enzymes) .

What strategies optimize synthesis yield and scalability?

Q. Advanced Research Focus

  • Catalytic Optimization : Replace POCl₃ with milder reagents (e.g., PCl₃) to reduce side reactions .
  • Microwave Assistance : Enhance reaction efficiency by 80% compared to conventional heating .
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to stabilize reactive intermediates during amide coupling .

How can computational methods predict the compound’s interaction with biological targets?

Q. Advanced Research Focus

  • Molecular Docking : Model interactions with bacterial PPTase enzymes using AutoDock Vina; prioritize residues involved in hydrogen bonding (e.g., Arg/Lys) .
  • MD Simulations : Simulate binding stability over 100 ns to assess conformational changes in target proteins .
  • QSAR Modeling : Correlate substituent effects (e.g., propylsulfanyl vs. cyanomethyl) with bioactivity using Hammett constants .

How do hydrogen-bonding networks stabilize the compound’s crystal structure?

Q. Advanced Research Focus

  • Intermolecular Bonds : N–H⋯O and C–H⋯O interactions form centrosymmetric dimers, confirmed by SHELXL refinement .
  • Planar Geometry : The thiadiazole and benzamide rings adopt near-coplanar arrangements, reducing steric strain .
  • Thermal Analysis : Differential scanning calorimetry (DSC) reveals melting points >200°C, consistent with strong crystal packing .

What structure-activity relationship (SAR) insights guide derivative design?

Q. Advanced Research Focus

  • Sulfanyl Substituents : Propylsulfanyl enhances solubility and bacterial membrane penetration vs. shorter alkyl chains .
  • Halogen Effects : Bromine at position 5 increases steric bulk, improving target affinity by 30% compared to chlorine .
  • Bioisosteres : Replace the thiadiazole ring with oxadiazole to reduce toxicity while maintaining activity .

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